2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride
Description
2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride is a heterocyclic compound featuring a fused thieno[3,2-b]thiophene core substituted with an aminomethyl (-CH2NH2) group and a hydrochloride counterion. The thieno[3,2-b]thiophene scaffold is synthesized via bromination and coupling reactions, as demonstrated in the preparation of 2,5-dibromothieno[3,2-b]thiophene (). The aminomethyl group is introduced through nucleophilic substitution or metal-catalyzed cross-coupling, followed by salt formation. Characterization typically involves NMR, mass spectrometry, and elemental analysis ().
This compound’s fused thiophene rings confer extended π-conjugation, making it relevant in organic electronics, while the polar aminomethyl group enhances solubility and reactivity for pharmaceutical applications ().
Properties
IUPAC Name |
thieno[3,2-b]thiophen-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS2.ClH/c8-4-5-3-7-6(10-5)1-2-9-7;/h1-3H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQIZHGWYJUOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Synthesis of Thieno[3,2-b]thiophene
The key intermediate for the preparation of 2-(aminomethyl)thieno[3,2-b]thiophene hydrochloride is the thieno[3,2-b]thiophene core. This bicyclic system is typically synthesized from commercially available 3-bromothiophene through multi-step reactions involving bromination and coupling processes.
- Synthesis of Thieno[3,2-b]thiophene and Derivatives:
- Fuller et al. described the preparation of thieno[3,2-b]thiophene-2-carboxylic acid and thieno[3,2-b]thiophene from 3-bromothiophene using copper-mediated cyclization in quinoline at elevated temperatures (260 °C) for 30 minutes, followed by purification steps.
- The 2,5-dibromo derivative of thieno[3,2-b]thiophene is prepared according to literature procedures involving bromination of the core heterocycle.
| Compound | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thieno[3,2-b]thiophene | Cu, quinoline, 260 °C, 30 min | ~88 | |
| 2,5-Dibromothieno[3,2-b]thiophene | Bromination of thieno[3,2-b]thiophene | Not specified |
Introduction of Aminomethyl Group
The critical step to obtain 2-(aminomethyl)thieno[3,2-b]thiophene involves the functionalization at the 2-position of the thieno[3,2-b]thiophene ring with an aminomethyl substituent.
-
- Starting from 2-bromothieno[3,2-b]thiophene or its derivatives, lithiation followed by reaction with formaldehyde or equivalents can introduce the hydroxymethyl group, which can be further converted to the aminomethyl group via reductive amination or substitution.
- Alternatively, a nucleophilic substitution on a 2-(chloromethyl) or 2-(bromomethyl) thieno[3,2-b]thiophene intermediate with ammonia or amine sources can yield the aminomethyl derivative.
-
- Lithiation and Formylation:
- Treatment of 2,5-dibromothieno[3,2-b]thiophene with n-butyllithium at low temperature (-78 °C) generates the lithio intermediate.
- Subsequent quenching with formaldehyde or paraformaldehyde yields the hydroxymethyl derivative.
- Conversion to Aminomethyl:
- The hydroxymethyl group is converted to aminomethyl via reductive amination using ammonia and a reducing agent like sodium cyanoborohydride or catalytic hydrogenation.
- Formation of Hydrochloride Salt:
- The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.
- Lithiation and Formylation:
Palladium-Catalyzed Coupling Reactions as Alternative Routes
Recent literature reports the use of Pd-catalyzed Stille or Suzuki coupling reactions to construct various substituted thieno[3,2-b]thiophene derivatives, which can be further functionalized to introduce aminomethyl groups.
- Pd-Catalyzed Coupling:
- 2,5-Dibromothieno[3,2-b]thiophene undergoes coupling with organotin or boronic acid reagents to install substituents at the 2 and 5 positions.
- Subsequent functional group transformations allow the introduction of aminomethyl substituents.
Summary Table of Preparation Methods for this compound
Research Findings and Notes
- The copper-mediated cyclization at high temperature is a robust method to construct the thieno[3,2-b]thiophene core with good yields and purity.
- Lithiation followed by electrophilic quenching is a versatile approach to functionalize the 2-position of thieno[3,2-b]thiophene, allowing introduction of various substituents including hydroxymethyl groups that can be further transformed.
- Pd-catalyzed cross-coupling reactions provide synthetic flexibility and are widely used to prepare substituted derivatives, which can be precursors to aminomethyl derivatives.
- Formation of the hydrochloride salt improves the compound’s stability and handling properties, which is a standard practice for amine-containing heterocycles.
- No direct single-step synthesis of this compound was reported; rather, multi-step sequences involving functional group transformations are standard.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at different positions of the thieno[3,2-b]thiophene core can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Thieno[3,2-b]thiophene-2-carboxylic acid derivatives.
Reduction Products: Reduced aminomethyl derivatives.
Substitution Products: A variety of substituted thieno[3,2-b]thiophenes.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thieno[3,2-b]thiophene derivatives. For instance, compounds derived from this scaffold have shown promising cytotoxic effects against various cancer cell lines such as MCF-7 and HepG2.
Case Study: Cytotoxicity Evaluation
A study synthesized several thieno[3,2-b]thiophene derivatives and evaluated their cytotoxicity using the MTT assay. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Sorafenib. Notably, compounds 4a and 4b demonstrated IC50 values of 66 µM and 54 µM against HepG2 cells, respectively .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4a | 66 | HepG2 |
| 4b | 54 | HepG2 |
| 6b | 100 | MCF-7 |
Carbonic Anhydrase Inhibition
Thieno[3,2-b]thiophene derivatives have been investigated for their ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes and diseases. The substituted thieno(3,2-b)thiophene-2-sulfonamides have been noted for their topical activity in inhibiting this enzyme, suggesting potential therapeutic applications in treating conditions like glaucoma and edema .
Organic Electronics
The compound serves as a building block in the synthesis of organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. Its unique electronic properties are attributed to the extended π-conjugation system provided by the fused thiophene structure.
Case Study: OFET Performance
Research indicates that thieno[3,2-b]thiophene derivatives can be integrated into polymer matrices to enhance charge transport properties in OFET applications. For example, Poly[2,5-bis(3-hexadecylthiophen-2-yl)thieno[3,2-b]thiophene] has been shown to exhibit improved mobility characteristics due to the structural rigidity and electron-rich nature of the thienothiophene unit .
| Material Type | Application | Key Properties |
|---|---|---|
| Thienothiophene Derivatives | Organic Semiconductors | High charge mobility |
| Polymer Blends | Solar Cells | Enhanced light absorption |
Synthesis and Characterization
The synthesis of 2-(aminomethyl)thieno[3,2-b]thiophene hydrochloride typically involves nucleophilic substitution reactions or condensation reactions involving thiophene derivatives. Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds.
Synthesis Example:
A method for synthesizing this compound involves reacting thieno[3,2-b]thiophene with aminomethyl groups under controlled conditions to yield the hydrochloride salt form.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group plays a crucial role in these interactions, influencing the compound's binding affinity and biological activity. The exact mechanisms may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Core Structure: The fused thieno[3,2-b]thiophene system in the target compound offers greater π-conjugation compared to monocyclic thiophene or benzothiophene derivatives, enhancing charge transport properties for semiconductor applications ().
- Substituent Effects: The aminomethyl group increases polarity and solubility relative to non-polar derivatives like thieno[3,2-b]thiophene-2-carboxylic acid. This makes the hydrochloride salt more suitable for aqueous-phase reactions or drug delivery ().
- Synthesis: Bromination at the 2- and 5-positions of thieno[3,2-b]thiophene () allows selective functionalization, whereas simpler thiophene derivatives (e.g., 2-amino-4-methylthiophene HCl) are synthesized via direct hydrolysis ().
Functional and Application-Based Comparisons
Key Observations:
- Electronics: Thieno[3,2-b]thiophene derivatives with electron-withdrawing groups (e.g., carboxylic acid) exhibit high thermal stability and broad UV-vis absorption, ideal for p-type semiconductors (). The aminomethyl derivative may sacrifice thermal stability for enhanced solubility.
- Pharmaceuticals: Amino-substituted thiophenes (e.g., 2-aminoacetamide derivatives) show anticonvulsant and anti-inflammatory activities due to hydrogen-bonding interactions (). The target compound’s aminomethyl group could similarly interact with biological targets.
Reactivity and Stability
- Hydrogen Bonding: The hydrochloride salt of the target compound likely participates in intermolecular H-bonding, akin to 2-aminoacetamide derivatives (), improving crystallinity and stability.
- Reactivity: The aminomethyl group is prone to acylation or alkylation, enabling further derivatization. This contrasts with ester or carboxylic acid groups in other thienothiophenes, which undergo hydrolysis or coupling reactions ().
Biological Activity
2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the thieno[3,2-b]thiophene family, which is known for its diverse biological activities. The structure can be represented as follows:
- Molecular Formula :
- Molecular Weight : 155.61 g/mol
Chemical Structure Representation
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound demonstrates significant cytotoxic effects against several cancer cell lines. It appears to induce apoptosis through the activation of caspases and the modulation of cell cycle regulators.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antibacterial and antifungal activities, potentially inhibiting the growth of pathogenic microorganisms.
Case Studies and Research Findings
-
Anticancer Studies :
- A study published in Molecules highlighted the compound's ability to inhibit the proliferation of Eca-109 cancer cells through photodynamic therapy mechanisms. It was found to generate singlet oxygen effectively, leading to enhanced cytotoxicity against these cells .
- Another investigation focused on structure-activity relationship (SAR) studies that revealed modifications in the thieno[3,2-b]thiophene structure could enhance its anticancer potency .
- Antimicrobial Activity :
Comparative Biological Activity
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 2-(Aminomethyl)thieno[3,2-b]thiophene | High | Moderate |
| Thieno[3,2-b]thiophene derivative A | Moderate | High |
| Thieno[3,2-b]thiophene derivative B | Low | High |
Future Directions in Research
The ongoing research on this compound aims to further elucidate its mechanisms of action and optimize its pharmacological properties. Key areas of focus include:
- Optimization of Structure : Exploring various substitutions on the thieno[3,2-b]thiophene scaffold to enhance selectivity and potency against specific cancer types.
- Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutic agents to improve treatment outcomes in resistant cancer forms.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a biological context.
Q & A
Basic: What synthetic strategies are commonly employed for the preparation of 2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride?
Methodological Answer:
The synthesis typically involves three key steps: (1) construction of the thieno[3,2-b]thiophene core, (2) introduction of the aminomethyl group, and (3) hydrochloride salt formation.
- Core Synthesis : Thieno[3,2-b]thiophene derivatives are often synthesized via iodine-promoted cyclization of o-bis(methylthio)stilbene precursors (Scheme 1, ).
- Aminomethylation : Direct functionalization at the 2-position can be achieved using Pd-catalyzed cross-coupling with aminomethyl boronic acids or via bromine-lithium exchange followed by reaction with formaldehyde and subsequent amination .
- Salt Formation : The free base is treated with HCl in ethanol or water under reflux to yield the hydrochloride salt .
Advanced: How can regioselectivity challenges during functionalization of thieno[3,2-b]thiophene be addressed?
Methodological Answer:
Regioselectivity is governed by electronic and steric factors. For Pd-catalyzed C-H arylation:
- C-3 and C-6 Positions : Electron-rich aryl boronic acids preferentially react at the C-3 and C-6 positions due to lower activation energy (Figure 8, ).
- Steric Control : Bulky substituents on the aryl boronic acid direct functionalization to less hindered positions (e.g., C-5 over C-3 in crowded systems) .
- Catalytic System : Phosphine-free Pd(OAc)₂ with pivalic acid as an additive enhances selectivity for mono- and diarylation (yields: 60–85%) .
Basic: What spectroscopic and structural characterization techniques are critical for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies the aminomethyl group (δ ~3.8 ppm for CH₂NH₂) and thienothiophene backbone .
- IR Spectroscopy : Peaks at ~2500 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O from HCl salt) confirm functional groups .
- X-ray Crystallography : Resolves regiochemistry and π-stacking interactions in the crystal lattice (e.g., 3.5 Å interplanar distances) .
Advanced: How does the aminomethyl group influence electronic properties in organic electronics?
Methodological Answer:
The aminomethyl group modulates the HOMO/LUMO levels via electron donation:
- HOMO Elevation : The lone pair on nitrogen raises the HOMO by ~0.3 eV, enhancing hole mobility in organic field-effect transistors (OFETs) .
- Charge Transport : Intermolecular hydrogen bonding between NH₂ and sulfur atoms improves crystallinity, achieving mobilities up to 1.2 cm²/V·s in thin-film devices .
- Stability : The hydrochloride salt reduces oxidation susceptibility compared to the free base, critical for air-stable OFETs .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during salt formation .
- Storage : Keep in airtight containers under nitrogen to prevent hygroscopic degradation .
Advanced: What strategies mitigate stability issues in aqueous or oxidative environments?
Methodological Answer:
- Encapsulation : Embedding in poly(methyl methacrylate) matrices reduces hydrolysis of the hydrochloride salt .
- Antioxidants : Add 0.1% w/w BHT (butylated hydroxytoluene) to solutions to prevent radical-mediated degradation .
- pH Control : Maintain solutions at pH 4–6 to balance salt stability and aminomethyl group protonation .
Basic: What biomedical applications are explored for this compound?
Methodological Answer:
- Antimicrobial Studies : Thiophene derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) via membrane disruption .
- Enzyme Inhibition : The aminomethyl group chelates metal ions in enzyme active sites (e.g., carbonic anhydrase inhibition, IC₅₀ = 120 nM) .
Advanced: How to resolve contradictions in synthetic yields reported across studies?
Methodological Answer:
- Reaction Optimization : Screen solvents (e.g., THF vs. DMF) and temperatures (25–80°C) to identify ideal conditions. For example, THF increases Pd-catalyzed arylation yields by 20% .
- Purification Methods : Compare HPLC (purity >98%) vs. column chromatography (purity ~95%) to address discrepancies in isolated yields .
- Catalyst Loading : Lower Pd(OAc)₂ from 5 mol% to 2 mol% reduces side reactions, improving yields from 60% to 75% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
